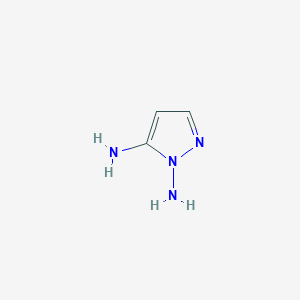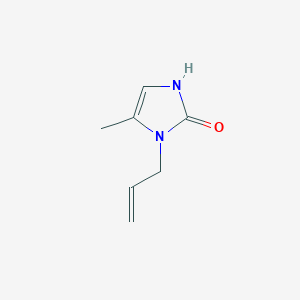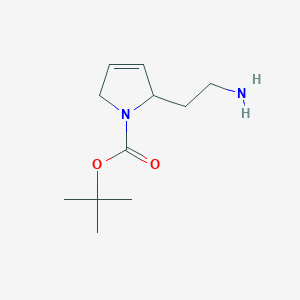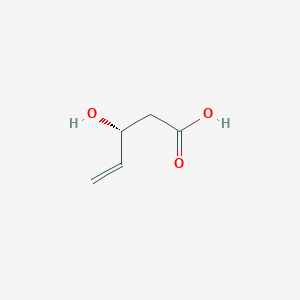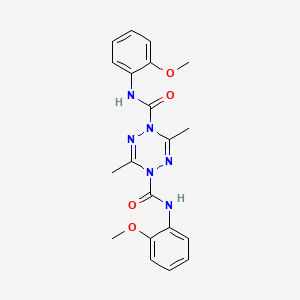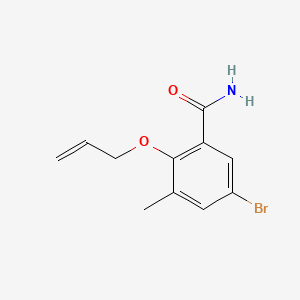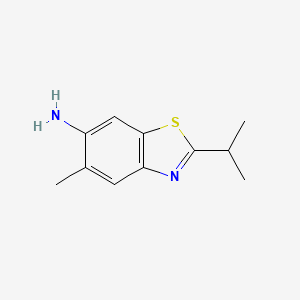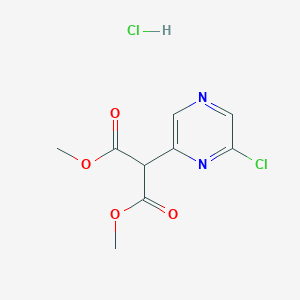![molecular formula C15H16N4O3 B13937179 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol CAS No. 63467-05-0](/img/structure/B13937179.png)
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol is a chemical compound with the molecular formula C15H16N4O3 and a molecular weight of 300.31 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group (-NO2) and the other with a methyl group (-CH3). This compound is known for its vibrant color and is often used in dye and pigment industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol typically involves the diazotization of 4-nitroaniline followed by azo coupling with 2-methyl-4-aminophenol. The reaction conditions generally include acidic media for diazotization and a basic environment for the coupling reaction . The process can be summarized as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize the production process .
化学反应分析
Types of Reactions
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and inks.
作用机制
The mechanism of action of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group also plays a role in its reactivity, contributing to its electron-withdrawing properties and influencing its interactions with other compounds .
相似化合物的比较
Similar Compounds
2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol: Similar structure but with a chloro substituent instead of a methyl group.
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: Contains an ethyl group instead of a methyl group.
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Features an imino group linking two azo compounds.
Uniqueness
The uniqueness of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol lies in its specific substituents, which influence its chemical reactivity and applications. The presence of both a nitro and a methyl group provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications .
属性
CAS 编号 |
63467-05-0 |
|---|---|
分子式 |
C15H16N4O3 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
2-[2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-13(4-7-15(11)16-8-9-20)18-17-12-2-5-14(6-3-12)19(21)22/h2-7,10,16,20H,8-9H2,1H3 |
InChI 键 |
XPNPVCPVYKXTJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




